4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C11H13N · HCl. It is a derivative of tetrahydropyridine and is known for its applications in scientific research, particularly in the study of neurodegenerative diseases such as Parkinson’s disease .
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is the mitochondria of neurons . This compound acts by specifically targeting these organelles, which play a crucial role in energy production and cellular respiration within the neuron .
Mode of Action
Upon entering the neuron, this compound is converted to 1-methyl-4-phenylpyridinium (MPP+) . MPP+ is the active neurotoxin that interacts with its target, the mitochondrial complex I . This interaction leads to the inhibition of the complex, disrupting the normal function of the mitochondria .
Result of Action
The ultimate result of the action of this compound is neuronal death . The oxidative stress caused by the disruption of normal mitochondrial function leads to cell damage and eventually cell death .
Biochemical Analysis
Biochemical Properties
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is involved in biochemical reactions that are crucial for various biological processes. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
It is known that its closely related compound, MPTP, can cause oxidative stress and destroy dopaminergic neurons in the substantia nigra pars compacta, leading to Parkinsonism symptoms .
Molecular Mechanism
It is known that MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .
Dosage Effects in Animal Models
It is known that MPTP can induce Parkinsonism symptoms in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of phenylacetonitrile with 1,3-butadiene in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization and hydrogenation, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: N-oxides of 4-Phenyl-1,2,3,6-tetrahydropyridine.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted tetrahydropyridine compounds.
Scientific Research Applications
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used to study the effects of neurotoxins on biological systems.
Medicine: It serves as a model compound for studying Parkinson’s disease and other neurodegenerative disorders.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used to induce Parkinson’s disease in animal models.
1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, which is responsible for its neurotoxic effects.
Uniqueness
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structure, which allows it to be used as a model compound for studying the mechanisms of neurodegeneration. Its ability to selectively target dopaminergic neurons makes it a valuable tool in Parkinson’s disease research .
Properties
IUPAC Name |
4-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-6,12H,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGWXTJNUCZEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10338-69-9 (Parent) | |
Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30195670 | |
Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659403 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
43064-12-6 | |
Record name | Pyridine, 1,2,3,6-tetrahydro-4-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43064-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE568W6SJV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP) exert its neurotoxic effects?
A: this compound (MPTP) itself is not toxic but acts as a pro-drug. It crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in astrocytes into the active metabolite, 1-methyl-4-phenylpyridinium (MPP+). [, , , , , , , , , , , , , , ] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, leading to its accumulation within mitochondria.
Q2: What are the consequences of MPP+ accumulation within dopaminergic neurons?
A: MPP+ inhibits Complex I of the electron transport chain, disrupting mitochondrial respiration and ATP production. [, , , , , ] This energy depletion triggers a cascade of events, including oxidative stress, excitotoxicity, and ultimately, neuronal death. [, , , , , , , , , , , ]
Q3: How does MPTP-induced neurodegeneration relate to Parkinson's disease?
A: The selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), a hallmark of MPTP toxicity, mirrors the primary pathological feature of Parkinson's disease. [, , , , , , , , , , , , , , , , , , , , , , ] This similarity has made MPTP a valuable tool for understanding PD mechanisms and evaluating potential therapies.
Q4: Does MPTP only affect dopaminergic neurons?
A: While MPTP primarily targets dopaminergic neurons, research suggests it can also impact other neuronal populations to some extent. Studies have reported alterations in serotonergic, noradrenergic, and cholinergic systems following MPTP administration, although these effects are generally less pronounced than the dopaminergic toxicity. [, , , , , , ]
Q5: Are there differences in MPTP sensitivity across species?
A: Yes, species differences in MPTP sensitivity have been observed. Primates, particularly marmosets and monkeys, exhibit greater sensitivity to MPTP compared to rodents. [, , , , , ] This variation is attributed to differences in MPTP metabolism, dopamine transporter expression, and potentially other yet unidentified factors.
Q6: What is the molecular formula and weight of MPTP?
A: The molecular formula of this compound is C11H13N • HCl, and its molecular weight is 203.7 g/mol. []
Q7: What types of in vitro models are used to study MPTP toxicity?
A: Cell lines such as SH-SY5Y, PC12, and MN9D, which possess dopaminergic characteristics, are commonly used for in vitro studies. [, , , ] Researchers treat these cells with MPP+ to mimic MPTP toxicity and investigate the underlying molecular mechanisms.
Q8: What behavioral tests are employed to assess MPTP-induced Parkinsonian symptoms in animals?
A8: Researchers use various behavioral tests, including:
- Rotarod test: Assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod. [, , , ]
- Pole test: Evaluates bradykinesia and motor impairments by measuring the time it takes for an animal to descend a vertical pole. []
- Open field test: Measures locomotor activity and exploratory behavior. [, ]
- Grip strength test: Evaluates forelimb strength, a parameter affected by motor deficits. []
- Stride length analysis: Provides insights into gait abnormalities. []
- Catalepsy tests: Assesses akinesia and rigidity induced by dopamine depletion. [, ]
Q9: What histological and biochemical analyses are conducted in MPTP models?
A9: Following behavioral assessments, researchers perform:
- Immunohistochemistry: To visualize and quantify dopaminergic neurons in the SNc using markers like tyrosine hydroxylase (TH). [, , , , , , , , , , , , , , , , , , , , , , ]
- Western Blotting: To measure the expression levels of proteins involved in various cellular processes, including apoptosis, autophagy, inflammation, and oxidative stress. [, , , , , , , , , , , , , , , , , , ]
- Neurochemical analysis: To quantify dopamine and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC). [, , , , , , , , , , , , , , , , , , ]
Q10: Can MPTP-induced motor deficits be reversed?
A: Yes, studies have demonstrated that pharmacological interventions, particularly those enhancing dopaminergic transmission, can reverse or alleviate MPTP-induced motor deficits in animal models. [, , , , , , , , , , , , , , , , , , , , , , , ]
Q11: What therapeutic approaches have shown promise in MPTP models?
A11: Several strategies have shown potential:
- Dopamine replacement therapy: Levodopa, a precursor to dopamine, can improve motor symptoms but is often associated with the development of dyskinesia with long-term use. [, ]
- Dopamine agonists: Drugs that directly activate dopamine receptors, such as ropinirole and piribedil, have demonstrated efficacy in improving motor function. [, ]
- Antioxidants: Compounds like Ferulic Acid, [] Rhynchophylline [] that mitigate oxidative stress have shown neuroprotective effects in MPTP models.
- Anti-inflammatory agents: Indomethacin, a non-steroidal anti-inflammatory drug, has been shown to reduce inflammation and promote the survival of newborn neurons in the hippocampus following MPTP-induced dopamine depletion. []
- Cell-based therapies: Transplantation of dopaminergic neurons derived from stem cells is an area of active investigation for replacing lost dopaminergic neurons. []
Q12: Has the MPTP model contributed to our understanding of levodopa-induced dyskinesia?
A: Yes, studies in MPTP-treated primates have revealed that pulsatile stimulation of dopamine receptors by levodopa contributes to the development of dyskinesia. [] These findings have prompted research into alternative drug delivery strategies and novel therapeutic targets to mitigate this side effect.
Q13: How has the MPTP model advanced our understanding of non-motor symptoms in Parkinson's disease?
A: Studies using the MPTP model have shown that it can recapitulate certain non-motor symptoms observed in PD patients. For instance, MPTP-treated marmosets exhibit REM sleep behavior disorder (RBD), a sleep disturbance often preceding the onset of motor symptoms in PD. [, ] This finding highlights the potential of the MPTP model for investigating the underlying mechanisms and exploring potential treatments for non-motor aspects of PD.
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